molecular formula C10H10N2O2 B15056226 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

Cat. No.: B15056226
M. Wt: 190.20 g/mol
InChI Key: ZBSPTKWPHWLMMP-UHFFFAOYSA-N
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Description

5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid (CAS 1707399-66-3) is a high-purity chemical compound supplied for laboratory research use. This bipyrrole derivative, with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20, is a valuable building block in organic synthesis and medicinal chemistry research . As a fused bipyrrole structure featuring a carboxylic acid functional group, this compound serves as a key precursor for the synthesis of more complex molecules. Researchers value this class of compounds for their potential in developing novel pharmacophores and biochemical probes. Related pyrrole-2-carboxylic acid derivatives are known to play roles in biological systems, such as being metabolites in specific biochemical pathways, which highlights the relevance of this structural motif in biological and chemical research . This product is intended for use in controlled laboratory settings by qualified researchers. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-methyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-7-6-8(9(11-7)10(13)14)12-4-2-3-5-12/h2-6,11H,1H3,(H,13,14)

InChI Key

ZBSPTKWPHWLMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and ability to produce diverse pyrrole derivatives. For instance, a three-component reaction involving 2,5-hexanedione, primary amines, and diorganyl diselenides in the presence of dimethylsulfoxide and catalyzed by copper iodide can yield moderate to excellent results .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Borylation Step

  • Reagents : Iridium catalyst ([Ir(OMe)(COD)]₂), 4,4′-di-tert-butyl-2,2′-bipyridine, pinacolborane (HBPin)

  • Conditions : Nitrogen atmosphere, 50°C, 30 minutes

  • Yield : >99% for methyl 5-(BPin)-pyrrole-2-carboxylate

  • Key Advantage : Avoids NH-protection/deprotection steps, enabling scalability to 40 mmol .

Suzuki Coupling Step

  • Catalysts : Pd(OAc)₂/SPhos or Pd(PPh₃)₄

  • Scope : Tolerates heteroaryl bromides (e.g., thiophene, pyridine) and substituted aryl bromides (ortho, meta, para positions)

  • Yields : 81–96% for arylated products .

Reaction Type Conditions Key Products
Borylation Ir catalyst, HBPin, 50°CMethyl 5-BPin-pyrrole-2-carboxylate
Suzuki Coupling Pd catalyst, aryl bromides, 48 h5-(hetero)aryl-pyrrole-2-carboxylates

Carboxylic Acid Functional Group

  • Acidity : Reacts with bases to form ionic salts (e.g., RCO₂⁻Na⁺) .

  • Substitution : Undergoes nucleophilic acyl substitution with strong electrophiles (e.g., alkyl halides) or via carboxylate intermediates .

Bipyrrole Core Reactivity

  • Suzuki Compatibility : The 5-aryl substitution site is reactive in cross-couplings, enabling diverse aryl/heteroaryl substitutions .

  • Stability : The borylated intermediate (methyl 5-BPin-pyrrole-2-carboxylate) shows long-term stability (>2 years without decomposition) .

Functional Group Transformations

  • Ester to Acid : Hydrolysis of the methyl ester (e.g., via NaOH) yields the carboxylic acid .

  • Reduction : NaBH₄ can reduce esters to alcohols, though transesterification may occur under reflux conditions .

Pharmaceutical Research

  • Antimalarial Agents : Bipyrrole derivatives like hydroxybenzylprodigiosin (HBPG) show potent activity against Plasmodium falciparum (IC₅₀ = 16–48 nM) .

  • Structural Diversity : The bipyrrole scaffold allows for alkyl chain substitutions (C4–C7) and benzyl modifications, influencing bioactivity .

Chemical Derivatives

  • Macrocycle Synthesis : Used in the construction of macrocyclic prodigiosin analogs via acid-catalyzed condensations .

  • Demethylation : BBr₃ selectively demethylates methoxybenzyl groups to hydroxybenzyl derivatives .

Key Research Findings

  • Scalability : The iridium-catalyzed borylation achieves >99% yield on a 10-gram scale .

  • Functional Group Tolerance : Suzuki coupling accommodates aryl bromides with acidic protons (e.g., benzotrifluoride) .

  • Bipyrrole Reactivity : The 5-position is reactive in cross-couplings, enabling bi-heteroaryl systems (e.g., pyrrole-thiophene) .

  • In Vivo Efficacy : HBPG derivatives reduce parasitemia by 25–60% in malaria models, though oral bioavailability remains a challenge .

Scientific Research Applications

5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with DNA and proteins is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural differentiators are its methyl and carboxylic acid groups. Below is a comparison with structurally related bipyrroles:

Compound Name Substituents Key Features Source
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid Methyl (5'), carboxylic acid (2') Potential for hydrogen bonding due to -COOH; moderate steric hindrance from methyl
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic acid Methyl (3,3′,4,4′), carboxylic acid (5,5′) Higher molecular weight; increased hydrophilicity from dual -COOH groups
Dimethyl-4,4′-(4,4′,5,5′-tetrachloro-1′H-[1,3′-bipyrrole]-2,2′-dicarbonyl)bis(3-hydroxybenzoate) Chlorine (4,4′,5,5′), ester (-COOCH₃), hydroxybenzoate Enhanced electrophilicity due to Cl; ester groups improve solubility in organic solvents
Self-condensed 4-hydroxy-1,1',2',5-tetrahydro-2H,5'H-[3,3'-bipyrrole]-2,5'-diones Hydroxyl, ketone Cyclic diketone structure; potential for tautomerism and chelation
Marinopyrroles A and B (1,3'-bipyrrole derivatives) Halogenated (Cl, Br) Antibacterial activity against MRSA; cytotoxicity in cancer cells

Physicochemical Properties

  • Solubility: The carboxylic acid group in 5'-methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid likely enhances aqueous solubility compared to non-polar analogs like 3,3′-bipyrrole (C₈H₆N₂) (). However, steric effects from the methyl group may reduce solubility relative to dicarboxylic acid derivatives (e.g., 3,3′,4,4′-tetramethyl-5,5′-dicarboxylic acid bipyrrole) .
  • Reactivity : The carboxylic acid moiety enables participation in hydrogen bonding and salt formation, distinguishing it from ester- or halogen-containing bipyrroles (e.g., –7). Methyl groups typically stabilize against oxidation but may hinder electrophilic substitution reactions .

Biological Activity

5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid typically involves multi-step chemical reactions. One common method includes the use of pyrrole derivatives and carboxylic acids to achieve the desired bipyrrole structure. The compound's molecular formula is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of approximately 178.20 g/mol .

Antimicrobial Properties

Research indicates that compounds within the bipyrrole class, including 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid, exhibit significant antimicrobial activity. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria and fungi. The results demonstrated that these compounds possess pronounced antibacterial properties, with effective inhibition against various strains .

Table 1: Antimicrobial Activity of Bipyrrole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acidE. coli15
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acidS. aureus18
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acidC. albicans12

Antitumor Activity

In addition to antimicrobial effects, the compound has shown potential antitumor activity. Studies have indicated that various bipyrrole derivatives can inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acidMCF-7 (Breast Cancer)25
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acidK-562 (Leukemia)30

The biological activity of 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid may be attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Inhibitory activity against serine/threonine-protein kinases has been predicted through computational models . This inhibition can disrupt essential cellular functions in both microbial and cancer cells.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in an animal model for antimalarial activity. Although not curative at lower doses, significant reductions in parasitemia were observed at higher dosages . This suggests that while the compound has potential as an antimalarial agent, further optimization of dosage and formulation may be necessary.

Q & A

Basic: What are the common synthetic routes for preparing 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation and functional group transformations. For example, pyrrole esters (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate) are hydrolyzed under basic conditions (e.g., 10% NaOH in ethanol/water) to yield carboxylic acid derivatives . Alternatively, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine can form pyrrole cores, followed by carboxylation . Key steps include refluxing in hydro-alcoholic solutions and acidification to precipitate products. Reaction optimization may require adjusting solvent ratios or catalyst loading to improve yields.

Basic: How is NMR spectroscopy utilized in characterizing pyrrole carboxylic acid derivatives?

1H NMR is critical for confirming substitution patterns and hydrogen bonding. For instance, in 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, distinct peaks at δ 13.99 (s, 1H) and δ 2.56 (s, 3H) confirm the presence of acidic protons (e.g., NH) and methyl groups, respectively . Aromatic protons in bipyrrole systems show coupling patterns (e.g., J = 8.4 Hz for pyridine protons) that validate regiochemistry. Deuterated DMSO is often used to resolve exchangeable protons.

Advanced: How can researchers address discrepancies in spectral data for novel analogs?

Discrepancies may arise from tautomerism, impurities, or crystallographic packing effects. Cross-referencing multiple techniques is essential:

  • X-ray crystallography can resolve ambiguities in hydrogen-bonding networks (e.g., centrosymmetric dimers linked via N–H⋯O bonds in 1H-pyrrole-2-carboxylic acid) .
  • LCMS/HPLC quantifies purity and detects byproducts. For example, LCMS m/z 311.1 (M+1) and HPLC purity >97% ensure compound integrity .
  • Theoretical calculations (e.g., DFT) predict spectroscopic properties, aiding assignment of unexpected peaks .

Advanced: What strategies improve amide derivative yields during coupling reactions?

Amide formation via acid chloride intermediates (using thionyl chloride) is common. Key optimizations include:

  • Reaction time : Prolonged reflux (4+ hours) ensures complete conversion of carboxylic acids to acyl chlorides .
  • Solvent choice : Toluene or dichloromethane minimizes side reactions.
  • Coupling agents : Using HATU or EDCI with DMAP enhances reactivity with amines.
  • Purification : Column chromatography or recrystallization removes unreacted starting materials.

Basic: What analytical techniques assess the purity of synthesized 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid?

  • HPLC : Retention time and peak area (e.g., 97.34% purity) confirm homogeneity .
  • LCMS : Validates molecular weight (e.g., ESIMS m/z 311.1) and detects trace impurities .
  • Melting point analysis : Sharp melting ranges (e.g., 191–192°C) indicate crystallinity and purity .
  • Elemental analysis : Matches experimental and theoretical C/H/N ratios.

Advanced: How does substitution on the pyrrole ring influence bioactivity and physicochemical properties?

  • Electron-withdrawing groups (e.g., CF3, Cl) enhance metabolic stability and receptor binding. For example, trifluoromethyl groups in pyrazolo-pyridine derivatives improve CB2 receptor antagonism .
  • Methyl groups increase lipophilicity (logP), affecting membrane permeability. In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, methyl substitution at position 5 alters hydrogen-bonding motifs, impacting solubility .
  • Carboxylic acid positioning : Para-substitution on bipyrrole systems enhances intermolecular interactions in crystal lattices, influencing bioavailability .

Advanced: How can computational modeling guide structural optimization?

  • Docking studies : Predict binding affinities to targets like protein kinases or CB2 receptors .
  • DFT calculations : Optimize geometries, predict NMR/IR spectra, and evaluate electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular dynamics : Simulate solvation effects and stability in biological matrices.

Basic: What are the stability considerations for storing pyrrole carboxylic acids?

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants or vacuum sealing, as hygroscopicity may lead to hydrolysis.
  • Temperature : Long-term storage at –20°C minimizes decomposition.

Advanced: How are hydrogen-bonding networks analyzed in crystalline forms?

Single-crystal X-ray diffraction reveals motifs like R22(8) or R22(10) graph-set patterns. For example, in 1H-pyrrole-2-carboxylic acid, N–H⋯O and O–H⋯O bonds form chains along the a-axis, influencing packing density and solubility . Hirshfeld surface analysis quantifies intermolecular interactions, aiding polymorph screening.

Advanced: What are the challenges in scaling up synthesis for pharmacological studies?

  • Reaction scalability : Transition from batch to flow chemistry for exothermic reactions.
  • Purification : Replace column chromatography with crystallization or extraction for cost efficiency.
  • Byproduct management : Optimize stoichiometry (e.g., limiting thionyl chloride to 3 eq.) to reduce waste .

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